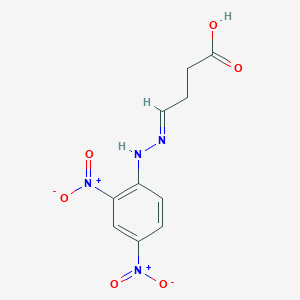
4-(2,4-Dinitrophenylhydrazono)-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a butanoic acid backbone. The 2,4-dinitrophenyl group is a well-known moiety in organic chemistry, often used in various analytical and synthetic applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable butanoic acid derivative. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid or its esters under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of sulfuric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of solid-phase extraction techniques can further purify the compound by removing unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4-(2,4-Dinitrophenylhydrazono)-butanoic acid undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with aldehydes and ketones, forming hydrazones.
Oxidation and Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazone group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for the hydrazone group.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective reducing agents for the nitro groups.
Major Products
The major products formed from these reactions include various hydrazone derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2,4-Dinitrophenylhydrazono)-butanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid involves its interaction with specific molecular targets, such as carbonyl groups in aldehydes and ketones. The hydrazone group forms a stable covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone derivative. This interaction is facilitated by the nucleophilic nature of the hydrazone group and the electrophilic nature of the carbonyl carbon .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different selectivity and stability.
Semicarbazide: Used in similar applications but forms semicarbazones instead of hydrazones.
Uniqueness
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability compared to other hydrazone derivatives. The presence of the butanoic acid backbone enhances its solubility and facilitates its use in various aqueous and organic media .
特性
分子式 |
C10H10N4O6 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC名 |
(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5+ |
InChIキー |
XIQVJSLOJWLIKA-VZUCSPMQSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


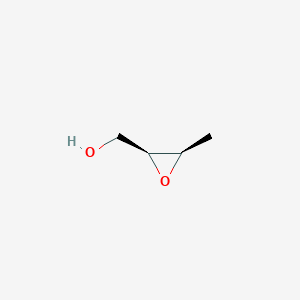

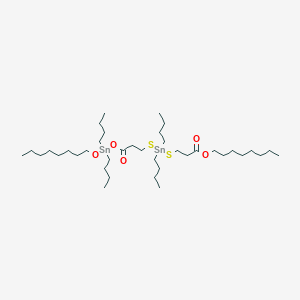
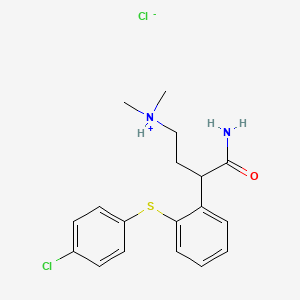
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
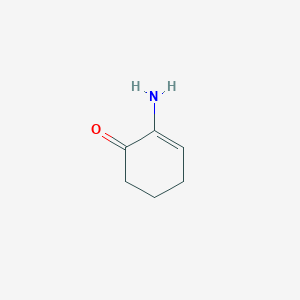


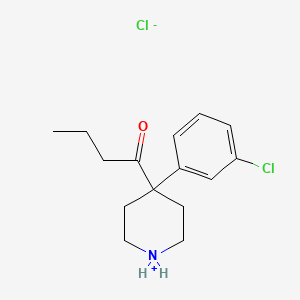

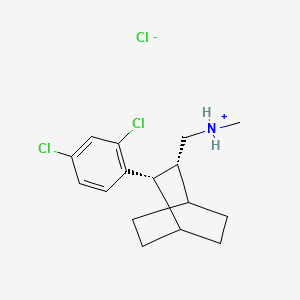


![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
